Hydroxycarbonyl hydrogen carbonate

Description

Hydroxycarbonyl compounds are organic molecules characterized by the presence of both hydroxyl (-OH) and carbonyl (C=O) groups, often adjacent or in close proximity. Examples include glycolaldehyde (HOCH₂CHO) and hydroxyacetone (CH₃C(O)CH₂OH), which are significant in atmospheric chemistry, food science, and synthetic applications . These compounds form via pathways such as sugar degradation (e.g., Maillard reactions) or atmospheric reactions involving OH radicals . Their reactivity is influenced by intramolecular hydrogen bonding (intraHB) between the hydroxyl and carbonyl groups, which stabilizes their structure and modulates their chemical behavior .

Properties

CAS No. |

2742-27-0 |

|---|---|

Molecular Formula |

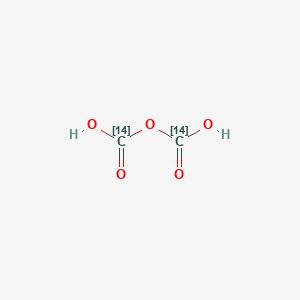

C2H2O5 |

Molecular Weight |

110.02 g/mol |

IUPAC Name |

hydroxycarbonyl hydrogen carbonate |

InChI |

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)/i1+2,2+2 |

InChI Key |

ZFTFAPZRGNKQPU-XPULMUKRSA-N |

SMILES |

C(=O)(O)OC(=O)O |

Isomeric SMILES |

[14C](=O)(O)O[14C](=O)O |

Canonical SMILES |

C(=O)(O)OC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxycarbonyl vs. Dicarbonyl Compounds

Dicarbonyl compounds (e.g., glyoxal, methylglyoxal) contain two carbonyl groups, making them more reactive than hydroxycarbonyls. For example:

- Reactivity : Dicarbonyls undergo rapid crosslinking or oligomerization in atmospheric aerosols, contributing to secondary organic aerosol (SOA) formation . Hydroxycarbonyls, however, participate in hydrogen-bond-stabilized reactions, such as autoxidation, with slower kinetics .

- Stability : The absence of stabilizing intraHB in dicarbonyls renders them less thermally stable compared to hydroxycarbonyls, which benefit from O-H···O=C interactions (energy range: ~5–10 kcal/mol) .

Hydroxycarbonyl vs. Aldehydes/Ketones

Simple aldehydes and ketones lack adjacent hydroxyl groups, leading to distinct reactivity:

- Regioselectivity : In catalytic C-C coupling reactions, hydroxycarbonyls exhibit regioselectivity influenced by frontier molecular orbital (LUMO) coefficients. For instance, 1-phenyl-2,3-propanedione reacts at the carbonyl proximal to the aromatic ring, while 1,2-indanedione reacts distally .

- Nucleophilic Addition : Aldehydes/ketones undergo nucleophilic attack at the carbonyl carbon, whereas hydroxycarbonyls may engage in tandem reactions (e.g., hemiacetal formation) due to their dual functional groups .

Hydroxycarbonyl vs. Hydrogen Carbonates

Hydrogen carbonates (e.g., NaHCO₃) are inorganic salts with HCO₃⁻ ions, differing fundamentally from organic hydroxycarbonyls:

- Solubility : Most hydrogen carbonates are water-soluble, while hydroxycarbonyls exhibit variable solubility depending on alkyl chain length .

- Function : Hydrogen carbonates act as pH buffers in biological systems, whereas hydroxycarbonyls serve as intermediates in flavor/fragrance synthesis (e.g., α-hydroxycarbonyls via acetoacetic ester derivatives) .

Research Findings and Data

Table 1: Key Properties of Hydroxycarbonyl Compounds and Comparators

Table 2: Reactivity Comparison in Catalytic Systems

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.